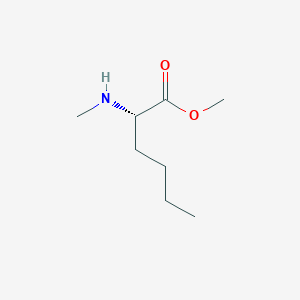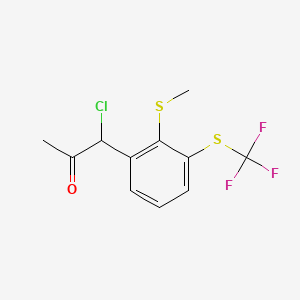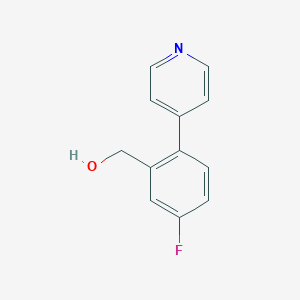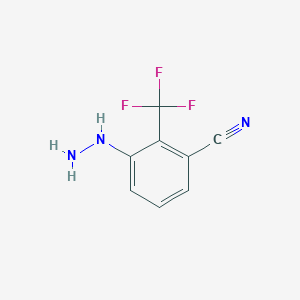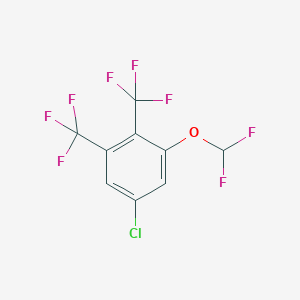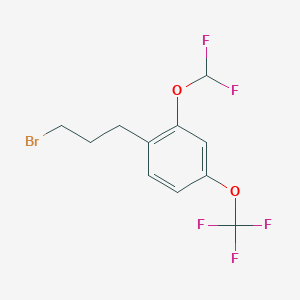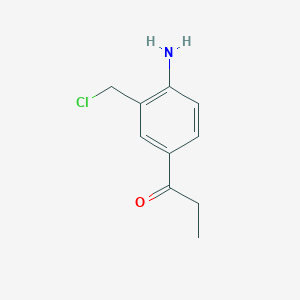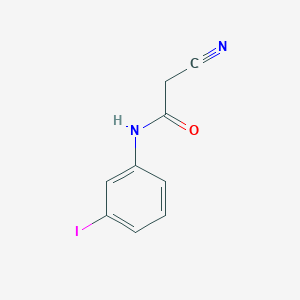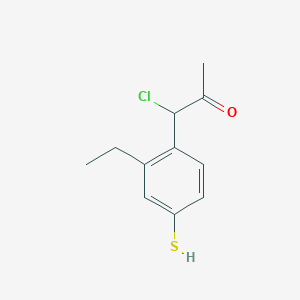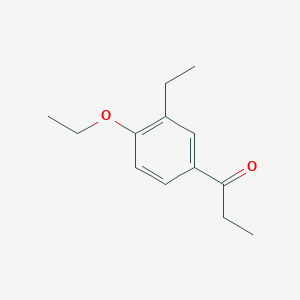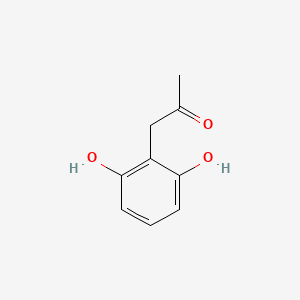![molecular formula C7H13NO3 B14059790 6-(Methylamino)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14059790.png)
6-(Methylamino)hexahydrofuro[3,2-b]furan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methylamino)hexahydrofuro[3,2-b]furan-3-ol is a chemical compound with the molecular formula C7H13NO3 It is a bicyclic compound containing a furan ring fused to a tetrahydrofuran ring, with a methylamino group attached to the hexahydro ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylamino)hexahydrofuro[3,2-b]furan-3-ol can be achieved through several methods. One common approach involves the stereoselective hydrogenation of a glycofuranoside derivative, followed by a Lewis acid-catalyzed anomeric reduction and a Baeyer-Villiger oxidation . Another method involves the reaction of a compound with a halogenating agent, followed by dehalogenation and cyclization steps .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, temperature control, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(Methylamino)hexahydrofuro[3,2-b]furan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other functionalized derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
6-(Methylamino)hexahydrofuro[3,2-b]furan-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Methylamino)hexahydrofuro[3,2-b]furan-3-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A key subunit of the HIV-1 protease inhibitor drug, darunavir.
(3R,3aR,6S,6aR)-6-Aminohexahydrofuro[3,2-b]furan-3-ol: A similar compound with an amino group instead of a methylamino group.
Uniqueness
6-(Methylamino)hexahydrofuro[3,2-b]furan-3-ol is unique due to its specific substitution pattern and the presence of the methylamino group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-(methylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol |
InChI |
InChI=1S/C7H13NO3/c1-8-4-2-10-7-5(9)3-11-6(4)7/h4-9H,2-3H2,1H3 |
InChI Key |
GGTUTKZRURXZLS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1COC2C1OCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




